(1R,2R)-2-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid
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Overview
Description
(1R,2R)-2-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid: is a cyclopropane derivative with a benzyloxy functional group attached to the second carbon atom
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclopropane-1-carboxylic acid as the starting material.
Benzylation Reaction: The cyclopropane ring is then functionalized by reacting with benzyl chloride in the presence of a strong base such as sodium hydride (NaH).
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Catalysts: Various catalysts may be employed to improve the yield and selectivity of the reaction.
Chemical Reactions Analysis
(1R,2R)-2-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid: undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminium hydride (LiAlH4) in ether.
Substitution: Various nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Cyclopropane-1,2-dicarboxylic acid.
Reduction: Cyclopropane-1,2-diol.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study biological systems and interactions.
Industry: Use in material science for the development of new materials with specific properties.
Mechanism of Action
(1R,2R)-2-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid: can be compared with other cyclopropane derivatives such as (1R,2S)-2-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid and (1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid . These compounds differ in their substituents and stereochemistry, which can lead to differences in their chemical reactivity and biological activity.
Comparison with Similar Compounds
(1R,2S)-2-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid
(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
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Properties
IUPAC Name |
(1R,2R)-2-(phenylmethoxymethyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-12(14)11-6-10(11)8-15-7-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14)/t10-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOFPRGAVPMDRY-WDEREUQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)COCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)COCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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